REACTION_CXSMILES
|
O.[OH-].[Li+].C([O:6][C:7]([C:9]1([CH2:15][OH:16])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)=[O:8])C>CO.O>[OH:16][CH2:15][C:9]1([C:7]([OH:8])=[O:6])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:0.1.2,4.5|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCOCC1)CO
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the methanol removed in vacuo by concentration
|
Type
|
CUSTOM
|
Details
|
no higher than 45° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted into diethyl ether (4×100 mL)
|
Type
|
WASH
|
Details
|
the combined ether layers washed twice with 2M sodium hydroxide (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (8×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The white fluffy powder residue was recrystallized from the minimum amount of methylene chloride/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCOCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.05 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |